N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Description
N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and an ethylamine chain
Properties
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)8-1-2-10(16-7-8)15-5-3-9-4-6-17-18-9/h1-2,4,6-7H,3,5H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVQWWRIICZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethylamine Chain: The ethylamine chain can be attached through nucleophilic substitution reactions involving appropriate halides or esters.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).
Substitution: Amines (e.g., ethylamine), alcohols (e.g., ethanol), and thiols (e.g., ethanethiol).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols, amines, or thiols.
Substitution Products: Amides, esters, or thioethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in pharmaceutical and agrochemical research. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its potential therapeutic effects. The pyrazole ring and ethylamine chain contribute to its overall stability and reactivity.
Comparison with Similar Compounds
N-(1H-pyrazol-5-yl)nicotinamide: This compound shares the pyrazole ring but lacks the trifluoromethyl group.
N-(1H-pyrazol-5-yl)ethylamine: This compound has the pyrazole ring and ethylamine chain but lacks the trifluoromethyl group.
5-(trifluoromethyl)pyridin-2-amine: This compound contains the trifluoromethyl group but lacks the pyrazole ring and ethylamine chain.
Uniqueness: N-[2-(1H-pyrazol-5-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the trifluoromethyl group, pyrazole ring, and ethylamine chain, which collectively contribute to its distinct chemical and biological properties.
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